molecular formula C18H18N2 B15065593 N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine CAS No. 114915-28-5

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine

Cat. No.: B15065593
CAS No.: 114915-28-5
M. Wt: 262.3 g/mol
InChI Key: NQFVVTCXWRDWIQ-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine: is an organic compound with the molecular formula C18H18N2. This compound is characterized by the presence of a naphthalene ring substituted with dimethyl and phenyl groups on the nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine typically involves the reaction of naphthalene-2,6-diamine with dimethyl sulfate and phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the dimethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of naphthalene-2,6-dicarboxylic acid.

    Reduction: Formation of N2,N2-dimethyl-naphthalene-2,6-diamine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is used in various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

  • N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine
  • N2,N2-Dimethylnaphthalene-2,6-diamine dihydrochloride
  • N-Phenyl-2-anthramine

Comparison: N2,N2-Dimethyl-N6-phenylnaphthalene-2,6-diamine is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to similar compounds, it offers better stability and reactivity under certain conditions.

Properties

CAS No.

114915-28-5

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-N-phenylnaphthalene-2,6-diamine

InChI

InChI=1S/C18H18N2/c1-20(2)18-11-9-14-12-17(10-8-15(14)13-18)19-16-6-4-3-5-7-16/h3-13,19H,1-2H3

InChI Key

NQFVVTCXWRDWIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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